molecular formula C8H8ClN3OS B14332164 [(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile CAS No. 105680-07-7

[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile

Cat. No.: B14332164
CAS No.: 105680-07-7
M. Wt: 229.69 g/mol
InChI Key: YBFNOTVAANJBMP-UHFFFAOYSA-N
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Description

[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a chloro-substituted dihydroimidazo-thiazole ring system, which is linked to an acetonitrile group via a methoxy bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with γ-halo-α,β-unsaturated carbonyl compounds . The reaction conditions often involve heating the reagent mixture in a suitable solvent, such as benzene, for several hours. The type of product formed depends on the structure of the starting reagents and the reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles, depending on the specific reaction and reagents used.

Scientific Research Applications

[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetonitrile group, which may confer distinct biological and chemical properties.

Properties

CAS No.

105680-07-7

Molecular Formula

C8H8ClN3OS

Molecular Weight

229.69 g/mol

IUPAC Name

2-[(6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile

InChI

InChI=1S/C8H8ClN3OS/c9-7-6(5-13-3-1-10)12-2-4-14-8(12)11-7/h2-5H2

InChI Key

YBFNOTVAANJBMP-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)COCC#N)Cl

Origin of Product

United States

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